3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride
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Overview
Description
3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl It is a derivative of beta-alanine and is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-methyl-2-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzyl cyanide and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
- 3-Amino-2-hydroxy-2-phenylpropanoic acid
- 2-Amino-3-methylbutanoic acid
- 2-Phenylpropanoic acid
Comparison:
- Structural Differences: While similar in structure, each compound has distinct functional groups that confer unique chemical and biological properties.
- Uniqueness: 3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride is unique due to its specific combination of amino, methyl, and phenyl groups, which influence its reactivity and potential applications.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-amino-2-methyl-2-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(7-11,9(12)13)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H |
InChI Key |
RJLULVVETJLUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)C(=O)O.Cl |
Origin of Product |
United States |
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